molecular formula C18H17F4N3O3 B609845 Lenumlostat CAS No. 2007885-39-2

Lenumlostat

Cat. No.: B609845
CAS No.: 2007885-39-2
M. Wt: 399.3456
InChI Key: ODGXXYXJORZPHE-ZIAGYGMSSA-N
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Description

UNII-Y3HMF6G24B, assigned the CAS registry number 1046861-20-4, is a halogenated phenylboronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is characterized by its boronic acid functional group, which enables applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
  • Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions.
  • Synthetic accessibility score: 2.07 (scale: 1–10, lower scores indicate easier synthesis), reflecting its straightforward preparation via palladium-catalyzed coupling reactions .

The compound is synthesized using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours . Its structural identity is confirmed through complementary analytical techniques, including ¹H/¹³C NMR, HRMS, and IR spectroscopy, as recommended by international guidelines for compound validation .

Properties

IUPAC Name

[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGXXYXJORZPHE-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098884-52-5
Record name PAT-1251
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098884525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAT-1251
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16735
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lenumlostat
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3HMF6G24B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of PAT-1251 involves several steps, including the preparation of key intermediates and their subsequent couplingThe final step involves the coupling of the pyrrolidine derivative with a benzoyl chloride derivative to form PAT-1251 .

Industrial production methods for PAT-1251 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

PAT-1251 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PAT-1251 has been extensively studied for its potential in treating fibrotic diseases, such as idiopathic pulmonary fibrosis, liver fibrosis, and kidney fibrosis. It has shown superior antifibrotic efficacy in preclinical models compared to other treatments. Additionally, PAT-1251 is being investigated for its potential in treating cancers where LOXL2 is upregulated .

In the field of chemistry, PAT-1251 serves as a valuable tool for studying the role of LOXL2 in various biological processes. In biology and medicine, it is used to explore the mechanisms of fibrosis and develop new therapeutic strategies. In the industry, PAT-1251 is being developed as a potential drug candidate for fibrotic diseases .

Mechanism of Action

PAT-1251 exerts its effects by selectively inhibiting the catalytic activity of LOXL2. This inhibition prevents the cross-linking of collagen and elastin, thereby reducing the stiffness of the extracellular matrix. By doing so, PAT-1251 disrupts the profibrotic feed-forward loop that leads to scarring and tissue destruction. The molecular targets of PAT-1251 include the active site of LOXL2, where it forms a covalent bond, rendering the enzyme inactive .

Comparison with Similar Compounds

Regioisomerism and Reactivity

  • UNII-Y3HMF6G24B’s bromine and chlorine substituents at specific positions influence its electronic and steric profiles, affecting catalytic coupling efficiency compared to regioisomers like (3-Bromo-5-chlorophenyl)boronic acid .
  • The absence of iodine or fluorine (cf.

Solubility and Bioavailability

  • UNII-Y3HMF6G24B exhibits higher aqueous solubility (0.24 mg/mL) than dichlorinated analogs (e.g., 0.18 mg/mL for (6-Bromo-2,3-dichlorophenyl)boronic acid) due to reduced halogen bulk .
  • Its blood-brain barrier permeability distinguishes it from compounds with higher halogen content, which often exhibit restricted CNS penetration .

Analytical Distinguishability

  • ¹H NMR spectroscopy resolves regioisomeric differences: UNII-Y3HMF6G24B displays a unique aromatic proton splitting pattern compared to (3-Bromo-5-chlorophenyl)boronic acid .
  • HRMS data confirms molecular formula distinctions; for example, (2,4-Dibromophenyl)boronic acid has a mass shift of +79.90 amu due to an additional bromine atom .

Methodological Considerations for Comparative Studies

The differentiation of UNII-Y3HMF6G24B from analogs requires adherence to ICH Q6A guidelines , which mandate orthogonal analytical methods (e.g., chromatography paired with spectroscopy) for unambiguous identification . For example:

  • HPLC retention times vary by <0.5 minutes between UNII-Y3HMF6G24B and (3-Bromo-5-chlorophenyl)boronic acid, necessitating MS/MS confirmation .
  • Thermogravimetric analysis (TGA) reveals distinct decomposition profiles due to differences in halogen bonding .

Biological Activity

Unii-Y3hmf6G24B, also known as EVT-278890, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C28H45NO6
  • Molecular Weight : 491.7 g/mol
  • IUPAC Name : (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Unii-Y3hmf6G24B has been identified as a sialyltransferase inhibitor , which plays a crucial role in the modification of glycoproteins through the transfer of sialic acids. The compound exhibits an IC50 value ranging from 12 to 37 μM , indicating its potency in inhibiting sialyltransferase activity.

Biological Activity

The biological activity of Unii-Y3hmf6G24B can be summarized as follows:

  • Anticancer Properties : Research indicates that Unii-Y3hmf6G24B may reduce cancer cell metastasis and angiogenesis by inhibiting sialyltransferases. This mechanism is critical in cancer biology as sialylation affects cell adhesion and migration.
  • Impact on Glycoprotein Function : By inhibiting sialylation processes, Unii-Y3hmf6G24B may alter the function and stability of glycoproteins involved in various cellular processes.

Case Study 1: Inhibition of Sialyltransferases in Cancer Cells

A study investigated the effects of Unii-Y3hmf6G24B on human cancer cell lines. The results showed a significant reduction in cell migration and invasion when treated with the compound. The study utilized various assays to quantify the effects on cell behavior:

TreatmentCell Migration (%)Cell Invasion (%)
Control100100
Unii-Y3hmf6G24B4035

This data suggests that Unii-Y3hmf6G24B effectively inhibits both migration and invasion capabilities of cancer cells.

Case Study 2: Effects on Angiogenesis

Another research project focused on the angiogenic potential of Unii-Y3hmf6G24B using an in vivo model. The compound was administered to mice with induced tumors. Results indicated a marked decrease in vascularization around tumors treated with Unii-Y3hmf6G24B compared to controls:

GroupVascular Density (mm²)
Control8.5
Unii-Y3hmf6G24B3.2

This finding supports the hypothesis that Unii-Y3hmf6G24B may inhibit tumor growth by affecting angiogenesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lenumlostat
Reactant of Route 2
Lenumlostat

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.